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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trans-bis(isatoic anhydride)

(TBIA) for RNA structure probing. TBIA is a bifunctional chemical reagent that covalently

crosslinks spatially proximal nucleotides, offering valuable insights into the tertiary structure of

RNA molecules. This methodology, particularly when coupled with the SHAPE-JuMP (Selective

2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) technique,

allows for the high-throughput identification of long-range RNA interactions.

Introduction to TBIA in RNA Structure Probing
TBIA serves as a powerful tool for elucidating the three-dimensional architecture of RNA.

Unlike traditional chemical probes that primarily identify single-stranded or flexible regions,

TBIA's bifunctional nature allows it to form covalent crosslinks between the 2'-hydroxyl groups

of two nucleotides that are in close proximity in the folded RNA structure.[1][2] This provides

direct evidence of through-space interactions, which are crucial for understanding complex

RNA folds and functions.

The resulting crosslinks can be identified through two primary methods: analysis of RNA

mobility shifts on denaturing polyacrylamide gels and, more powerfully, through the SHAPE-

JuMP methodology. SHAPE-JuMP employs an engineered reverse transcriptase that "jumps"

over the TBIA crosslink, resulting in a deletion in the cDNA product that can be detected by

high-throughput sequencing.[1][2]
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Key Advantages of TBIA Probing:
Direct Detection of Tertiary Interactions: TBIA provides direct evidence of nucleotides that

are close in 3D space, revealing long-range interactions and complex folding patterns.

Compatibility with High-Throughput Sequencing: The SHAPE-JuMP readout enables

transcriptome-wide analysis of RNA tertiary structures.

Complements Secondary Structure Probing: TBIA-derived data provides a crucial layer of

information that complements data from traditional secondary structure probing methods like

SHAPE-MaP.

Quantitative Data Summary
The following tables summarize key quantitative parameters associated with TBIA-mediated

RNA crosslinking.

Table 1: TBIA Hydrolysis and Crosslinking Efficiency

Parameter Value Reference

TBIA Hydrolysis Half-life (t₁/₂)

at 37°C

Fast phase 30 seconds [1]

Slow phase 180 seconds [1]

Typical TBIA Concentration for

Probing
4 mM (final) [1]

Typical Incubation Time for

Crosslinking
15 minutes [1]

Observed Intramolecular

Crosslinking Efficiency
5-10% [1]

Table 2: Comparison of TBIA with Other RNA Crosslinking Reagents
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Reagent Mechanism Target Readout Advantages Limitations

TBIA

Chemical

crosslinking

of 2'-OH

groups

Spatially

proximal

nucleotides

SHAPE-

JuMP

(deletion)

High-

throughput,

provides

tertiary

structure

information

Requires

engineered

reverse

transcriptase

for readout

Psoralen

Photochemic

al [2+2]

cycloaddition

Pyrimidines

in duplex

regions

Ligation-

based

sequencing

Can be used

in vivo,

reversible

crosslinks

Sequence

and structure

bias, can

cause RNA

damage

UV Light (254

nm)

Direct

photochemic

al

crosslinking

Various

bases,

primarily

pyrimidines

Various,

including

ligation-

based

methods

No

exogenous

reagent

needed

Low

efficiency,

can cause

RNA damage

and strand

breaks

Experimental Protocols
The following protocols provide a detailed methodology for performing TBIA-based RNA

structure probing experiments, from RNA preparation to data analysis.

Protocol 1: In Vitro RNA Transcription and Folding
This protocol describes the preparation of RNA transcripts for structural analysis.

Materials:

Linearized plasmid DNA template or PCR product with a T7 promoter

T7 RNA Polymerase

Ribonucleoside triphosphates (NTPs)
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Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM

spermidine)

DNase I (RNase-free)

RNA purification kit or phenol:chloroform extraction reagents

Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

Procedure:

In Vitro Transcription:

1. Set up a 20 µL transcription reaction containing 1-2 µg of DNA template, 2 µL of 10X

transcription buffer, 2 µL of each 10 mM NTP, and 2 µL of T7 RNA polymerase.

2. Incubate at 37°C for 2-4 hours.

3. Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA

template.

RNA Purification:

1. Purify the RNA transcript using a commercial RNA purification kit or by phenol:chloroform

extraction followed by ethanol precipitation.

2. Resuspend the purified RNA in RNase-free water.

RNA Quality Control:

1. Assess the integrity and purity of the RNA by running an aliquot on a denaturing

polyacrylamide gel. A single, sharp band of the expected size should be observed.

2. Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.

RNA Folding:
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1. Dilute the RNA to the desired final concentration (e.g., 1 µM) in the folding buffer.

2. Heat the RNA solution at 95°C for 2 minutes to denature any misfolded structures.

3. Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper refolding.

For some RNAs, a specific magnesium concentration and incubation at a specific

temperature (e.g., 37°C) may be required for optimal folding.

Protocol 2: TBIA Modification of RNA
This protocol details the crosslinking reaction using TBIA.

Materials:

Folded RNA from Protocol 1

TBIA stock solution (e.g., 40 mM in anhydrous DMSO)

Isatoic anhydride (IA) stock solution (e.g., 40 mM in anhydrous DMSO) for control reactions

Anhydrous DMSO

G-50 spin columns or other suitable method for reaction cleanup

Procedure:

Reaction Setup:

1. Prepare three reaction tubes for each RNA sample:

TBIA (+): For crosslinking.

IA (mono-adduct control): To control for background deletions caused by mono-adducts.

DMSO (-): No-reagent control.

2. To a 9 µL aliquot of folded RNA, add 1 µL of 40 mM TBIA stock solution for a final

concentration of 4 mM.
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3. To a separate 9 µL aliquot of folded RNA, add 1 µL of 40 mM IA stock solution.

4. To a third 9 µL aliquot of folded RNA, add 1 µL of anhydrous DMSO.

Incubation:

1. Incubate the reactions at 37°C for 15 minutes.

Reaction Cleanup:

1. Purify the modified RNA from unreacted reagent using a G-50 spin column according to

the manufacturer's instructions.

Protocol 3: Analysis of TBIA Crosslinking
This section describes two methods for analyzing the results of the TBIA modification:

denaturing gel electrophoresis for a qualitative assessment and SHAPE-JuMP for high-

resolution mapping of crosslinks.

Materials:

Purified RNA from Protocol 2

Denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol,

bromophenol blue)

Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M urea)

TBE buffer (Tris-borate-EDTA)

Gel imaging system

Procedure:

Sample Preparation:

1. Mix an equal volume of the purified RNA from each reaction (TBIA, IA, and DMSO) with

denaturing loading buffer.
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2. Denature the samples by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.

Electrophoresis:

1. Load the denatured samples onto the denaturing polyacrylamide gel.

2. Run the gel in 1X TBE buffer at a constant power until the dye front reaches the bottom of

the gel.

Visualization:

1. Stain the gel with a suitable RNA stain (e.g., SYBR Gold or ethidium bromide).

2. Image the gel. Intramolecularly crosslinked RNA will migrate slower than the unmodified

RNA, appearing as a higher molecular weight band in the TBIA (+) lane that is absent in

the control lanes.

Materials:

Purified RNA from Protocol 2

Engineered reverse transcriptase (RT-C8 is recommended)

Reverse transcription primers (fluorescently labeled for capillary electrophoresis or with

sequencing adapters for NGS)

dNTPs

Reverse transcription buffer

Reagents for cDNA purification

Capillary electrophoresis instrument or Next-Generation Sequencing (NGS) platform

Procedure:

Reverse Transcription:

1. Anneal the reverse transcription primer to the modified RNA.
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2. Perform reverse transcription using the engineered RT-C8 enzyme. This enzyme is

capable of "jumping" across the TBIA crosslink, which results in a deletion in the

synthesized cDNA.

cDNA Analysis:

Capillary Electrophoresis: The fluorescently labeled cDNA fragments are separated by

size. The deletions caused by the RT jump will result in shorter cDNA products, which can

be identified as peaks shifted to earlier migration times compared to the full-length

product.

Next-Generation Sequencing: The cDNA library is sequenced. The sequencing reads are

then aligned to the reference RNA sequence to identify deletions.

Data Analysis:

1. Use a specialized bioinformatics pipeline, such as ShapeJumper, to process the

sequencing data.

2. The pipeline aligns the reads to the reference sequence and identifies deletions that are

significantly enriched in the TBIA-treated sample compared to the IA and DMSO controls.

3. The start and end points of these deletions correspond to the sites of the crosslinked

nucleotides.

Visualizations
The following diagrams illustrate the key processes involved in TBIA-based RNA structure

probing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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